molecular formula C22H25NO6 B3024441 (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid CAS No. 270567-85-6

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid

Cat. No. B3024441
CAS RN: 270567-85-6
M. Wt: 399.4 g/mol
InChI Key: IRYLLSSJKNKUNJ-SFHVURJKSA-N
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Description

“(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid” is a complex organic compound . It contains a tert-butoxycarbonyl group, which is a common protecting group in organic chemistry . This compound also contains a benzyloxycarbonyl group, which is another common protecting group .


Synthesis Analysis

The synthesis of this compound likely involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process can be achieved using flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tert-butoxycarbonyl group and a benzyloxycarbonyl group . These groups are known for their unique reactivity patterns, which are elicited by their crowded structures .


Chemical Reactions Analysis

The tert-butoxycarbonyl group in this compound is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations . Similarly, the benzyloxycarbonyl group also exhibits unique reactivity patterns .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by the presence of the tert-butoxycarbonyl and benzyloxycarbonyl groups . These groups are known for their unique reactivity patterns, which can influence the properties of the compound .

Scientific Research Applications

Benzoxaboroles and Organic Synthesis

Benzoxaboroles, related to derivatives of phenylboronic acids, are noted for their unique properties and applications, including serving as building blocks and protecting groups in organic synthesis. Their biological activity and potential in clinical trials make them of interest in the development of new molecules and materials. The synthesis methods and applications of benzoxaboroles exemplify the diverse utility of compounds with functionalities similar to "(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid" in scientific research (Adamczyk-Woźniak et al., 2009).

Antineoplastic Agents Development

Research into novel series of compounds for potential drug candidates has shown that certain molecules exhibit cytotoxic properties, potentially more potent than contemporary anticancer drugs. This area of research highlights the exploration of structure-activity relationships and the development of molecules with improved selectivity and efficacy for therapeutic use (Hossain et al., 2020).

Environmental and Analytical Chemistry

Studies on the sorption of herbicides to soil and organic matter shed light on environmental interactions of chemical compounds, offering insights into pollution control and environmental protection strategies. Understanding the behavior of these compounds in different matrices is crucial for assessing their environmental impact and for developing more sustainable chemical practices (Werner et al., 2012).

Synthesis and Biological Activity of Cinnamic Acid Derivatives

The synthesis and evaluation of cinnamic acid derivatives in anticancer research provide examples of how modifications to chemical structures can lead to significant biological activities. These studies contribute to the understanding of how structural changes influence the pharmacological properties of compounds, guiding the design of new therapeutics (De et al., 2011).

Exploration of Carboxylic Acids in Biocatalysis

The examination of carboxylic acids as inhibitors in biocatalysis emphasizes the relevance of these compounds in industrial biotechnology. Understanding the inhibitory effects of carboxylic acids on microbial processes is essential for the development of robust microbial strains and for enhancing the efficiency of biotechnological production processes (Jarboe et al., 2013).

Future Directions

The future directions for the study and use of this compound could involve further exploration of its unique reactivity patterns, as well as its potential applications in synthetic organic chemistry . Additionally, the development of more efficient and sustainable methods for its synthesis could also be a focus of future research .

properties

IUPAC Name

(2S)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-22(2,3)29-20(26)17-11-9-15(10-12-17)13-18(19(24)25)23-21(27)28-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,25)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYLLSSJKNKUNJ-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-alpha-Carbobenzoxy-4-(T-butoxycarbonyl)-L-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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